
3'-Methoxybiphenyl-4-boronic acid pinacol ester
Descripción general
Descripción
3’-Methoxybiphenyl-4-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of pinacol boronic esters involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .Aplicaciones Científicas De Investigación
Catalyst-Transfer Polymerization and Synthesis
3'-Methoxybiphenyl-4-boronic acid pinacol ester plays a role in catalyst-transfer polymerization, a process critical for synthesizing high-molecular-weight π-conjugated polymers with boronic acid moieties at both ends. This process defies Flory's principle and is facilitated by intramolecular transfer of a palladium catalyst. The pinacol boronate moieties in the polymers can be converted into other functional groups, enabling diverse applications in materials science (Nojima et al., 2016).
Metal-Free Photoinduced Borylation
The compound is involved in metal- and additive-free photoinduced borylation of haloarenes, a crucial step for synthesizing boronic acids and esters used in synthetic organic chemistry, drug discovery, and catalysis. This method, which avoids toxic metal catalysts and produces easy-to-remove by-products, is significant for producing materials with low levels of metal contamination, essential in certain applications (Mfuh et al., 2017).
Synthesis of Pharmaceuticals and Polymers
The compound is employed in the synthesis of pharmaceuticals, such as in the construction of the Adapalene molecule, where it facilitates the formation of C–C bonds in a one-pot synthesis. This process involves catalytic coupling, proving its efficiency in pharmaceutical manufacturing (Tribulovich et al., 2010). Additionally, it is used in the synthesis of methacrylamido phenylboronic acids, crucial for functional polymers, highlighting its versatility in polymer chemistry (D'Hooge et al., 2008).
Analytical and Synthetic Challenges
Despite its wide applications, the analysis and handling of this compound present unique challenges due to its reactivity and susceptibility to hydrolysis. Studies focusing on the development of analytical methods and synthesis processes for these types of compounds are critical to ensure their effective use in various scientific applications (Zhong et al., 2012), (Kumar et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that the ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH . Additionally, the compound should be stored under an inert atmosphere to maintain its stability .
Safety and Hazards
While specific safety and hazard information for 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions of research involving pinacol boronic esters like 3’-Methoxybiphenyl-4-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, these compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Análisis Bioquímico
Biochemical Properties
3’-Methoxybiphenyl-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives can influence cell function by participating in the synthesis of biologically active molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds synthesized using 3’-Methoxybiphenyl-4-boronic acid pinacol ester may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, 3’-Methoxybiphenyl-4-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with organic substrates. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with biomolecules, such as enzymes and proteins, are primarily mediated by the boron atom, which can form reversible covalent bonds with nucleophilic groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 3’-Methoxybiphenyl-4-boronic acid pinacol ester can change over time. The compound is generally stable under standard storage conditions, but it can undergo degradation when exposed to moisture or high temperatures. Long-term effects on cellular function are not directly attributed to this compound, but rather to the products synthesized using it. In vitro and in vivo studies have shown that the stability of the synthesized products can vary, influencing their biological activity over time .
Dosage Effects in Animal Models
The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester in animal models are not well-documented, as the compound is primarily used in synthetic chemistry. Its derivatives and the products synthesized using it can exhibit varying effects depending on the dosage. High doses of these products may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. The threshold effects and toxicity levels would depend on the specific biological activity of the synthesized compounds .
Metabolic Pathways
3’-Methoxybiphenyl-4-boronic acid pinacol ester is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, particularly in the context of the synthesis of biologically active molecules. The metabolic pathways involving this compound are primarily related to its use as a building block in organic synthesis .
Transport and Distribution
The transport and distribution of 3’-Methoxybiphenyl-4-boronic acid pinacol ester within cells and tissues are not well-studied, as the compound is mainly used in synthetic chemistry. Its derivatives and the products synthesized using it can be transported and distributed within cells through various mechanisms. These may include interactions with transporters or binding proteins that facilitate their localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not well-characterized, as the compound is primarily used in synthetic chemistry. The products synthesized using this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the synthesized molecules within the cell .
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUQLVTOZYCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)
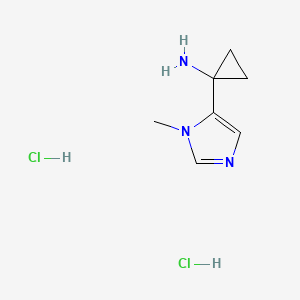
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
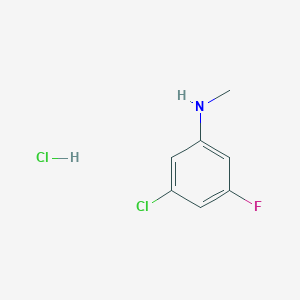
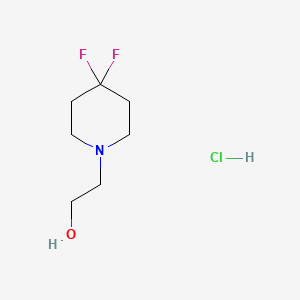
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
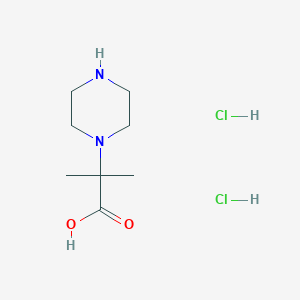
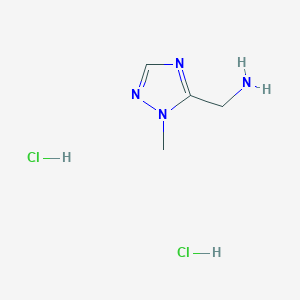
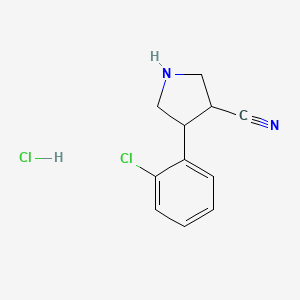
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)